Bzl-ser(bzl)-OH

Descripción general

Descripción

Bzl-ser(bzl)-OH, also known as benzyl-L-serine, is a serine derivative . It is used for research and development purposes and is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of this compound can be achieved through the method of solid-phase peptide synthesis . This method involves the coupling of amino acids on high molecular solid support step-by-step, and finally releasing the amino acids from the supports to obtain the peptides with high yield and high purity . The synthesis of this compound can also involve the copolymerization of Glu(Bzl) and Ser(Bzl), which preferentially yields alternating copolymers .Molecular Structure Analysis

The molecular formula of this compound is C10H13NO3 . Its molecular weight is 195.215 .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 405.6±40.0 °C at 760 mmHg, and a melting point of 223-225°C . Its flash point is 199.1±27.3 °C .Aplicaciones Científicas De Investigación

Bzl-ser(bzl)-OH is involved in racemization mechanisms during peptide synthesis. The racemization of serine dipeptide active ester derivatives like Z-Gly-Ser(Bzl)-OPcp is mainly through 5(4H)-oxazolone, with a lesser extent through the enolization mechanism. This understanding is crucial for minimizing racemization in peptide synthesis, which is a key factor for maintaining the efficacy and purity of the synthesized peptides (Kovacs et al., 1982).

In the field of medicinal chemistry, this compound is used in the synthesis of various compounds. For instance, a study focused on synthesizing benzyl O-benzyl-L-serinate hydrochloride, an intermediate in drug development. This compound is synthesized from L-Ser(Bzl) and other reactants, demonstrating the role of this compound derivatives in developing new pharmaceuticals (Yang Da-cheng, 2003).

In biochemistry, this compound derivatives are used in the synthesis of peptides for biological studies. For example, a study synthesized heptapeptides corresponding to sequences of adrenodoxin from bovine adrenal cortex using serine derivatives like Ser(Bzl). These peptides were used to form iron-sulfur complexes, which are significant in studying enzyme functions and interactions (Okada et al., 1979).

Safety and Hazards

Bzl-ser(bzl)-OH may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of inadequate ventilation, wear respiratory protection . If inhaled, remove the person to fresh air and keep comfortable for breathing . If experiencing respiratory symptoms, get emergency medical help immediately .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of (S)-2-(Benzylamino)-3-(benzyloxy)propanoic Acid are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with melanocyte-stimulating hormone (MSH) receptors of melanoma cells . These interactions are crucial for the compound’s role in biochemical reactions .

Cellular Effects

The effects of (S)-2-(Benzylamino)-3-(benzyloxy)propanoic Acid on cells are diverse and complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of (S)-2-(Benzylamino)-3-(benzyloxy)propanoic Acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-2-(Benzylamino)-3-(benzyloxy)propanoic Acid can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of (S)-2-(Benzylamino)-3-(benzyloxy)propanoic Acid can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

(S)-2-(Benzylamino)-3-(benzyloxy)propanoic Acid is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of (S)-2-(Benzylamino)-3-(benzyloxy)propanoic Acid within cells and tissues involve various transporters and binding proteins. The compound’s localization or accumulation can be affected by these interactions .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

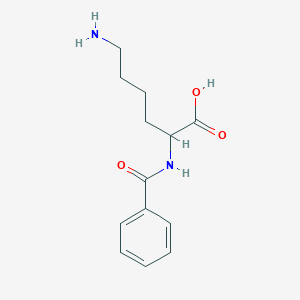

(2S)-2-(benzylamino)-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-17(20)16(18-11-14-7-3-1-4-8-14)13-21-12-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRIECPGKNPENC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(COCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](COCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427399 | |

| Record name | Benzyl-O-benzyl-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201209-83-8 | |

| Record name | Benzyl-O-benzyl-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.